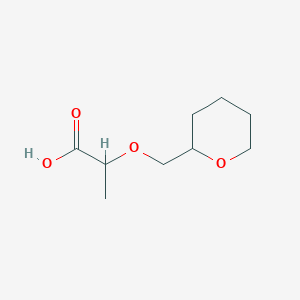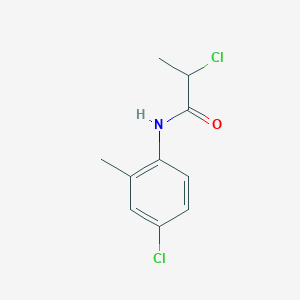
2-chloro-N-(4-chloro-2-methylphenyl)propanamide
Übersicht
Beschreibung
2-chloro-N-(4-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide can be achieved from o-Toluidine and 2-Chloropropionic acid . A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide consists of 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide include a molecular weight of 232.11 . Further details about its boiling point, melting point, and other properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been studied for its crystal structure . The molecule crystallizes with disorder in the Cl/terminal methyl positions and exhibits N—C bond lengths of 1.3448 (19), 1.344 (2) A ̊ , C O bond lengths of 1.2233 (18) and 1.2245 (19) A ̊ and an acetamide moiety C—N—C—C torsion angle of 179.00 (13), 178.97 (14) for 1a and 1b, respectively .
Active Pharmaceutical Ingredient (API) Manufacturing
The compound is a key intermediate of -thio- -chloroacrylamides, a class of compound that has shown importance in the literature as synthetically viable APIs . It can undergo transformations; such as Diels–Alder cycloadditions, 1,3-dipolar cycloadditions, sulfide group and nucleophilic substitution .
Continuous Processing in API Manufacturing
There is ongoing research to develop design and optimization strategies for robust, scalable, and tunable continuous processes for API manufacturing using this compound .
Photophysical Properties
The compound has been synthesized and its photophysical properties have been characterized . The density functional calculation is carried out for both HL and the copper (II) complex to investigate changes in the structural parameters and HOMO and LUMO energies .
Antibacterial Activities
The compound and its complex have different antimicrobial activities. The complex has the MIC value of 0.0781 mmol/L against Escherichia coli .
Nonlinear Optical (NLO) Applications
The compound has potential applications in the field of nonlinear optics (NLO). Chromophores with highly delocalized π electron systems lead to good macroscopic NLO response and high molecular hyperpolarizability .
Zukünftige Richtungen
Continuous processing is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and active pharmaceutical ingredients (APIs) . The development of design and optimization strategies that deliver robust, tunable, and scalable API manufacturing processes is a major focus of research .
Wirkmechanismus
References:
- LGC Standards: (RS)-2-Chloro-N-(2-methylphenyl)propanamide
- DrugBank: 2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)-N-METHYL-BENZAMIDE
- [DrugBank: 2-(2-CHLORO-4-FLUOROPHENOXY)-2-METHYL-N-(1R,2S,3S,5S,7S)-5 …
- DrugBank: 3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
- Sigma-Aldrich: 2-chloro-N-[(2-methylphenyl)methyl]propanamide
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chloro-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHWAKOGFACBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-2-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



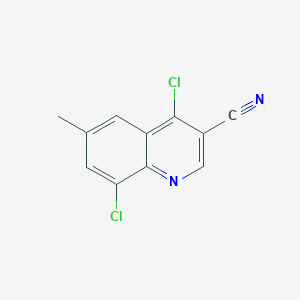

![2,2-Difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B3373936.png)

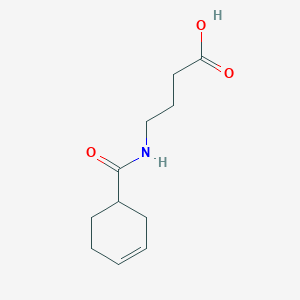
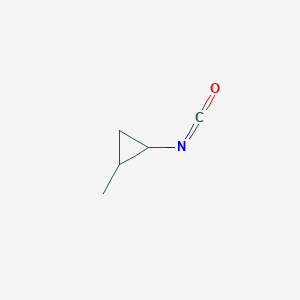

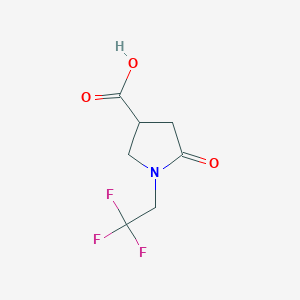
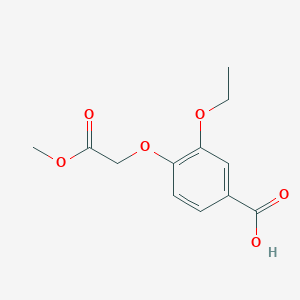
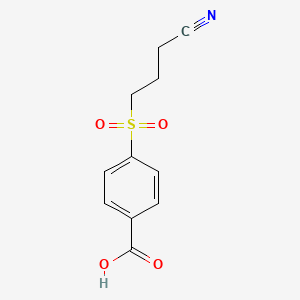
![2-[(Oxolan-2-yl)methoxy]acetonitrile](/img/structure/B3373983.png)
![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile](/img/structure/B3373991.png)
